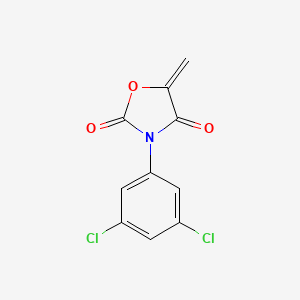
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidine family This compound is characterized by the presence of a 1,3-oxazolidine ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with glycolic acid ester. The reaction proceeds through the formation of N-(3,5-dichlorophenyl) carbamoyloxy acetic acid esters, which are then cyclized in the presence of bases to yield the target oxazolidine-2,4-dione .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazolidine derivatives, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
3,5-Dichlorophenylhydrazine hydrochloride: Utilized in the synthesis of anti-leukemic agents.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics.
Uniqueness
3-(3,5-Dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione is unique due to its specific structural features, such as the presence of the oxazolidine ring and the dichlorophenyl group
Eigenschaften
CAS-Nummer |
50471-47-1 |
|---|---|
Molekularformel |
C10H5Cl2NO3 |
Molekulargewicht |
258.05 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-5-methylidene-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c1-5-9(14)13(10(15)16-5)8-3-6(11)2-7(12)4-8/h2-4H,1H2 |
InChI-Schlüssel |
VVFKGUJMQLOLFY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


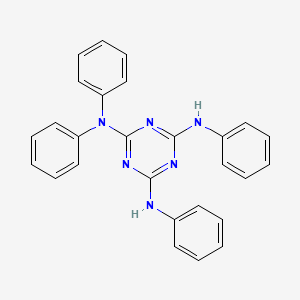
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

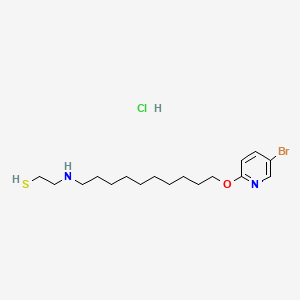

![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


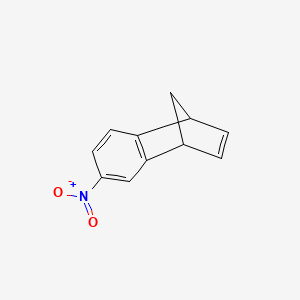
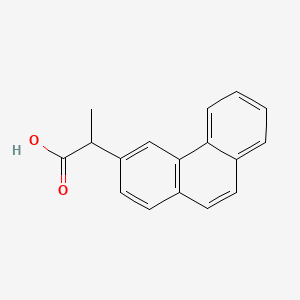
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

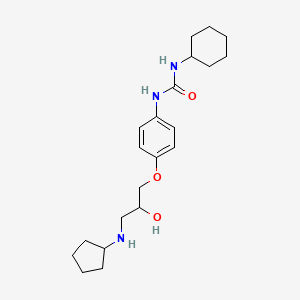
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
